1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-
Overview
Description
Lycogalic acid A is a marine natural product known for its significant biological activities. It is a key intermediate in the biosynthesis of indolocarbazoles, which are compounds with notable pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lycogalic acid A can be synthesized from lycogarubin C through a series of chemical reactions. The synthesis begins with (but-3-ynyloxy)(tert-butyl)dimethylsilane as the starting material. The process involves eight steps, including hetero-/retro-Diels-Alder reaction, reduction of 1,2-diazine, Swern oxidation, and Fischer indole synthesis . The final step involves treating lycogarubin C with potassium hydroxide to obtain lycogalic acid A .
Industrial Production Methods
While specific industrial production methods for lycogalic acid A are not well-documented, the synthetic routes described above can be adapted for large-scale production. The key reactions, such as the Diels-Alder reaction and Swern oxidation, are well-established in industrial organic chemistry and can be scaled up with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Lycogalic acid A undergoes various chemical reactions, including:
Reduction: The reduction of 1,2-diazine is a key step in the synthesis of lycogalic acid A.
Substitution: Lycogalic acid A can participate in substitution reactions, particularly in the formation of analogues with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and Swern oxidation reagents.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Lycogalic acid A has a wide range of scientific research applications:
Mechanism of Action
Lycogalic acid A exerts its effects through several mechanisms:
Inhibition of DNA Topoisomerase-I: Lycogalic acid A and its analogues inhibit DNA topoisomerase-I, an enzyme involved in DNA replication and transcription.
Fungicidal Activity: Phenylpyrrole analogues of lycogalic acid A exhibit strong fungicidal activity by interacting with 14α-demethylase (RcCYP51) through hydrogen bonding.
Comparison with Similar Compounds
Lycogalic acid A is unique among similar compounds due to its specific biological activities and synthetic accessibility. Similar compounds include:
Lycogarubin C: A precursor to lycogalic acid A, used in the synthesis of indolocarbazoles.
Staurosporinone: An oxidation product of lycogalic acid A with significant biological activity.
Phenylpyrrole Analogues: Designed based on lycogalic acid A, these compounds exhibit strong fungicidal activity.
Properties
IUPAC Name |
3,4-bis(1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4/c26-21(27)19-17(13-9-23-15-7-3-1-5-11(13)15)18(20(25-19)22(28)29)14-10-24-16-8-4-2-6-12(14)16/h1-10,23-25H,(H,26,27)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDVNXHYGMEEDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(NC(=C3C4=CNC5=CC=CC=C54)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462496 | |
Record name | lycogalic acid A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150044-68-1 | |
Record name | lycogalic acid A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.